molecular formula C6H5N3O B11718219 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one

5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one

Katalognummer: B11718219
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: ITBAEAQXVZMMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one is a bicyclic heterocyclic compound featuring fused pyrrole and pyrazine rings. Its structure includes a keto group at position 6 and two hydrogenated positions (5,7), contributing to unique electronic and steric properties. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to undergo tautomerism and functionalization at reactive sites. Its derivatives are explored for applications ranging from organic electronics to pharmaceuticals, particularly as enzyme inhibitors and receptor modulators .

Eigenschaften

IUPAC Name

5,7-dihydropyrrolo[2,3-b]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-4-6(9-5)8-2-1-7-4/h1-2H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBAEAQXVZMMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions and catalysts could be employed for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Tautomeric Comparison

Compound Core Heterocycle Key Functional Groups Tautomeric Behavior
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one Pyrrole + Pyrazine Keto at C6 Moderate tautomerism
Quinoxaline analogue (2b) Pyrrole + Quinoxaline Benzoyl, ethoxyphenyl Enaminone dominance in solution
Dihydropyrrolo[3,4-b]indole Pyrrole + Indole Varied substituents Photochemical diradical formation

Electrochemical Properties

Electron-withdrawing groups significantly alter redox behavior:

  • Bis(dicyanomethylene)-5,7-dihydropyrrolo[3,4-b]pyrazines (): The dicyanomethylene groups enhance electron-accepting capacity, yielding half-wave potentials (E1/2) comparable to TCNQ, a classic organic semiconductor. For instance, compound 237 exhibits E1/2 = −0.15 V vs. SCE, similar to TCNQ (−0.17 V), making it suitable for charge-transfer materials .
  • Unsubstituted 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one: Lacking strong electron-withdrawing groups, its redox activity is less pronounced, limiting utility in electronics but favoring pharmacological applications .

Table 2: Electrochemical Data

Compound Substituents E1/2 (V vs. SCE) Application
237 (bis-dicyanomethylene) Phenyl, dicyanomethylene −0.15 Organic semiconductors
TCNQ Cyano, quinone −0.17 Reference material
CC-223 () Hydroxypropan-2-yl, methoxy N/A mTOR inhibitor

Pharmacological Relevance

  • CC-223 (): A mTOR inhibitor with a dihydropyrazino[2,3-b]pyrazin-6-one core. Its substituents (hydroxypropan-2-yl, methoxycyclohexyl) enhance target affinity and metabolic stability, demonstrating the scaffold’s versatility in oncology .

Biologische Aktivität

5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one belongs to a class of heterocyclic compounds characterized by a fused bicyclic structure. Its unique configuration contributes to its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of 5,7-dihydropyrrolo[2,3-b]pyrazin-6-one exhibit significant antimicrobial activity. For instance, compounds related to this structure have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of vital cellular processes in microorganisms, leading to cell death or growth inhibition.

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably, derivatives have been synthesized and tested against various human tumor cell lines. For example, a specific derivative exhibited significant antiproliferative activity with GI50 values of 14 nM for renal cancer (RXF 393) and 82 nM for breast cancer (BT-549) cell lines . The binding interactions with cyclin-dependent kinases (CDKs) have been proposed as a key mechanism underlying its anticancer effects.

3. CDK Inhibition

The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that modifications to the core structure significantly enhanced selectivity towards specific CDKs (200× selectivity for CDKs 1/4/6/7/9) compared to other kinases in the panel tested . This selectivity is promising for developing targeted cancer therapies.

Research Findings and Case Studies

Study Findings Biological Activity
Exhibited antimicrobial activity against various strainsAntimicrobial
Selective inhibition of CDKs with high potencyAnticancer
Significant antiproliferative effects on tumor cell linesAnticancer

The biological activity of 5,7-dihydropyrrolo[2,3-b]pyrazin-6-one can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound's ability to inhibit CDKs disrupts the cell cycle progression in cancer cells.
  • Antimicrobial Action : The structural features allow it to penetrate microbial membranes and interfere with essential metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.